Tetraethyl p-xylylenediphosphonate

Covalent Organic Frameworks Photoluminescence Olefin-Linked COFs

Choose Tetraethyl p-xylylenediphosphonate for predictable material architectures. Its rigid para-xylylene core guarantees record fluorescence quantum yields (up to 41%) in olefin‑linked COFs and consistent pillared‑layer topologies in metal‑organic frameworks—unlike flexible or meta‑isomer analogs. As a Horner–Wadsworth–Emmons reagent, it streamlines purification by generating water‑soluble phosphate byproducts, avoiding tedious chromatography. Ideal for optoelectronics, sensing, and crystal engineering. Secure your supply of this high‑purity, hydrolytically stable ester with ready stock and reliable global delivery.

Molecular Formula C16H28O6P2
Molecular Weight 378.34 g/mol
CAS No. 305814-65-7
Cat. No. B7766911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl p-xylylenediphosphonate
CAS305814-65-7
Molecular FormulaC16H28O6P2
Molecular Weight378.34 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC
InChIInChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
InChIKeyXTKQUBKFKSHRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl p-xylylenediphosphonate (CAS 305814-65-7): Core Specifications and Procurement Identifiers


Tetraethyl p-xylylenediphosphonate (synonyms: Tetraethyl (p-xylylene)bisphosphonate, p-Xylylenediphosphonic acid tetraethyl ester, 1,4-bis(diethoxyphosphorylmethyl)benzene) is an organophosphorus compound with the molecular formula C16H28O6P2 and a molecular weight of 378.34 g/mol [1]. The compound is primarily referenced in the literature under CAS RN 4546-04-7, with 305814-65-7 appearing as an alternative registry identifier . It is a white crystalline solid with a melting point of 76 °C and a boiling point of 220 °C at 7 mmHg . The compound features a rigid para-xylylene core bearing two phosphonate moieties, each esterified with ethyl groups, rendering it a bifunctional Horner–Wadsworth–Emmons (HWE) reagent and a versatile building block for constructing olefin-linked covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) [2].

Tetraethyl p-xylylenediphosphonate: Why Generic Bisphosphonate or Phosphonate Esters Are Not Directly Interchangeable


Unlike simple alkyl bisphosphonates (e.g., tetraethyl methylenebisphosphonate) which produce flexible, non-conjugated linkers, the rigid para-xylylene core of tetraethyl p-xylylenediphosphonate enforces a fixed spatial separation and orientation between the two phosphonate groups, thereby dictating distinct coordination geometries in metal-organic frameworks and π-conjugated pathways in olefin-linked COFs [1]. Furthermore, compared to triphenylphosphonium ylides used in the classical Wittig reaction, this compound operates via the Horner–Wadsworth–Emmons (HWE) mechanism, producing water-soluble phosphate byproducts instead of the cumbersome triphenylphosphine oxide, while the electron-withdrawing phosphonate groups stabilize the ylide intermediate to favor E-alkene selectivity . As a tetraethyl ester, the compound remains hydrolytically stable under anhydrous organic reaction conditions but can be selectively deprotected to the free diphosphonic acid for aqueous coordination chemistry or bone-targeting applications [2]; partial ester bisphosphonates (e.g., mono- or di-ethyl esters) exhibit markedly reduced hydroxyapatite binding affinity and cannot reliably substitute for the fully esterified precursor in staged synthetic routes [3].

Tetraethyl p-xylylenediphosphonate: Quantified Differentiation Evidence for Procurement Decisions


COF Fluorescence Quantum Yield: TFB–TEXDP-COF Achieves 41% ΦF — A New Record Among Olefin-Linked COFs

When tetraethyl p-xylylenediphosphonate (TEXDP) was employed as the HWE-active building block in conjunction with 1,3,5-triformylbenzene (TFB) to synthesize the olefin-linked covalent organic framework TFB–TEXDP-COF, the resulting material exhibited a fluorescence quantum yield (ΦF) of up to 41% [1]. This value constitutes a new record among olefin-linked COFs and surpasses the performance of analogous frameworks constructed using alternative phosphonate-based linkers such as tetraethyl methylenebisphosphonate, which typically yield ΦF values below 15% owing to the absence of the rigid, extended π-conjugation provided by the para-xylylene core [1].

Covalent Organic Frameworks Photoluminescence Olefin-Linked COFs

Ionothermal Synthesis of Zinc Diphosphonates: Tetraethyl p-xylylenebisphosphonate as a Pillared-Layer Precursor

In a 2017 study by Vasylevskyi et al., tetraethyl p-xylylenebisphosphonate (Texbp) was employed as the diphosphonate ligand precursor in an ionothermal synthesis using a deep eutectic solvent of oxalic acid and tetramethylammonium chloride with Zn(OAc)2 [1]. Single-crystal X-ray diffraction revealed that the resulting four zinc(II) diphosphonate coordination polymers all share a characteristic architecture comprising inorganic zinc-oxygen-phosphorus layers pillared by the organic para-xylylene moieties of the deprotected ligand [1]. This pillared-layer structural motif is a direct consequence of the rigid, linear geometry of the p-xylylene spacer and is not accessible using flexible alkyl bisphosphonates such as tetraethyl ethylenebisphosphonate, which tend to form dense, low-dimensional networks lacking permanent porosity [1].

Metal-Organic Frameworks Ionothermal Synthesis Coordination Polymers

Para- vs. Meta-Xylylene Isomers in Copper Phosphonate Coordination Polymers: Divergent Topologies from Regioisomeric Linkers

A comparative study of copper phosphonate coordination polymers constructed from α,α′-p-xylylenediphosphonic acid (the deprotected form of tetraethyl p-xylylenediphosphonate) versus its meta-xylylene regioisomer demonstrated that the para-substituted linker directs the formation of layered architectures stabilized by π–π stacking interactions, whereas the meta-substituted analog yields distinct and less ordered network topologies [1]. Powder X-ray diffraction and electron paramagnetic resonance analyses confirmed that the para-xylylene scaffold imposes a linear, centrosymmetric geometry that enforces predictable interlayer spacing and π-stacking motifs, a feature not shared by the angular meta-xylylene linker [1].

Coordination Polymers Regioisomer Comparison Crystal Engineering

Horner–Wadsworth–Emmons (HWE) vs. Wittig Olefination: E-Alkene Selectivity and Byproduct Separability

Tetraethyl p-xylylenediphosphonate functions as a stabilized HWE reagent, wherein the electron-withdrawing phosphonate groups stabilize the ylide intermediate and promote E-alkene selectivity . In contrast to the classical Wittig reaction, which employs triphenylphosphonium ylides and generates triphenylphosphine oxide as a stoichiometric byproduct requiring chromatographic separation, the HWE reaction produces water-soluble diethyl phosphate salts that are readily removed by aqueous workup [1]. This differential byproduct profile is a direct consequence of the phosphonate ester functionality and applies universally to HWE-active bisphosphonates, including tetraethyl p-xylylenediphosphonate .

Olefination Horner–Wadsworth–Emmons Reaction Synthetic Methodology

Tetraethyl p-xylylenediphosphonate: High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Record-Performance Luminescent Olefin-Linked Covalent Organic Frameworks (COFs)

Researchers developing highly fluorescent porous materials for optoelectronic devices, chemical sensing, or bioimaging should procure tetraethyl p-xylylenediphosphonate (TEXDP) as the HWE-active building block for constructing olefin-linked COFs. The TFB–TEXDP-COF system achieves a fluorescence quantum yield of up to 41%—a record value among olefin-linked COFs—which is directly attributable to the extended π-conjugation enabled by the rigid para-xylylene spacer [1]. Alternative bisphosphonate linkers lacking this aromatic spacer (e.g., tetraethyl methylenebisphosphonate) produce COFs with ΦF values below 15% and are therefore unsuitable for applications requiring high luminescence efficiency [1].

Ionothermal Fabrication of Pillared-Layer Metal Diphosphonate Frameworks for Gas Storage and Separation

For researchers pursuing porous coordination polymers with predictable pillared-layer architectures, tetraethyl p-xylylenediphosphonate (Texbp) serves as an essential ligand precursor. In ionothermal synthesis using deep eutectic solvents, Texbp reacts with Zn(OAc)2 to yield zinc(II) diphosphonate frameworks wherein inorganic Zn–O–P layers are consistently pillared by the para-xylylene organic spacers [1]. This structural predictability is not achievable with flexible alkyl bisphosphonates, which form dense, low-dimensional networks lacking permanent porosity [1]. Procurement of the para-xylylene variant is required to access this specific material class for gas adsorption, molecular separation, or catalytic applications [1].

Crystal Engineering of Layered Copper Phosphonate Coordination Polymers with Predictable π–π Stacking Motifs

Investigators engaged in crystal engineering of metal-phosphonate coordination polymers should utilize tetraethyl p-xylylenediphosphonate (or its hydrolyzed p-xylylenediphosphonic acid form) when predictable layered architectures are desired. Comparative powder X-ray diffraction studies confirm that the para-xylylene scaffold directs the formation of ordered layered structures stabilized by π–π stacking interactions between aromatic rings, whereas the meta-xylylene regioisomer yields distinct and less ordered network topologies [1]. Substitution with the meta isomer, even when otherwise chemically equivalent, results in divergent material properties and topologies; procurement of the para-specific compound is essential for reproducible crystal engineering outcomes [1].

Horner–Wadsworth–Emmons Olefination in Synthetic Routes Requiring Facile Byproduct Removal

Synthetic chemists designing olefination steps that prioritize facile purification and E-alkene stereocontrol should select tetraethyl p-xylylenediphosphonate as the HWE reagent in lieu of Wittig ylides. The HWE mechanism generates water-soluble diethyl phosphate salts as byproducts, which are removed by simple aqueous extraction and eliminate the need for chromatographic separation of triphenylphosphine oxide [1]. This practical advantage, coupled with the stabilized ylide character conferred by the electron-withdrawing phosphonate groups, makes tetraethyl p-xylylenediphosphonate a strategic procurement choice for streamlining multi-step synthetic workflows [1].

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